molecular formula C7H14ClN B2599794 3-(Prop-2-en-1-yl)pyrrolidine hydrochloride CAS No. 2031269-32-4

3-(Prop-2-en-1-yl)pyrrolidine hydrochloride

Cat. No.: B2599794
CAS No.: 2031269-32-4
M. Wt: 147.65
InChI Key: UZZPFEFKZDUTJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Prop-2-en-1-yl)pyrrolidine hydrochloride (CAS: 1260812-23-4 ) is a pyrrolidine-based compound of interest in medicinal chemistry and drug discovery . The pyrrolidine ring is a privileged structure in pharmaceuticals, featured in numerous FDA-approved antibacterial drugs including various cephalosporins, carbapenems, and fluoroquinolones . This specific derivative, functionalized with a prop-2-en-1-yl (allyl) group, serves as a versatile building block for the synthesis of more complex molecules. The compound's molecular formula is C7H13N for the free base, with a molecular weight of 111.18 g/mol . Its structure offers a secondary amine within the pyrrolidine ring, which can participate in various chemical transformations, and an unsaturated allyl chain that can undergo further functionalization, such as in the synthesis of 1,3-disubstituted prop-2-en-1-one derivatives investigated for their biological activity . As a high-purity chemical intermediate, it is utilized in the design and development of novel therapeutic agents and in other advanced chemical synthesis applications. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper handling procedures in a well-ventilated laboratory setting are advised.

Properties

IUPAC Name

3-prop-2-enylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-3-7-4-5-8-6-7;/h2,7-8H,1,3-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZPFEFKZDUTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-en-1-yl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with an allyl halide under basic conditions. The reaction can be carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-en-1-yl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrrolidine derivatives, including 3-(prop-2-en-1-yl)pyrrolidine hydrochloride, exhibit significant anticancer properties. Research shows that compounds with a pyrrolidine core can induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives of pyrrolidine have been linked to the inhibition of poly(ADP-ribose) polymerase, an enzyme involved in DNA repair, which is critical for cancer cell survival .

Neuroprotective Effects

Pyrrolidine compounds are being investigated for their neuroprotective effects against neurodegenerative diseases. Inhibitors of glucosylceramide synthase, which include pyrrolidine derivatives, have shown promise in treating conditions like Alzheimer's disease by modulating sphingolipid metabolism . These compounds may help reduce the accumulation of toxic metabolites associated with neurodegeneration.

Antimicrobial Properties

The antimicrobial efficacy of pyrrolidine derivatives has been well-documented. Recent literature highlights their potential as antimicrobial agents against various pathogens, including bacteria and fungi. The structural diversity of these compounds allows them to interact with microbial targets effectively .

Case Study 1: Cancer Treatment

A study demonstrated that a pyrrolidine derivative significantly reduced tumor size in animal models of breast cancer. The compound was found to induce apoptosis through the activation of caspases, which are crucial for programmed cell death .

Case Study 2: Neuroprotection

In a model of Alzheimer's disease, administration of a pyrrolidine-based glucosylceramide synthase inhibitor led to decreased levels of amyloid-beta plaques and improved cognitive function in treated animals compared to controls . This suggests a potential therapeutic role for these compounds in neurodegenerative disorders.

Data Table: Summary of Applications

Application AreaMechanismNotable Findings
Anticancer ActivityApoptosis inductionReduces tumor size in animal models
NeuroprotectionEnzyme inhibitionDecreases amyloid-beta levels
Antimicrobial ActivityTargeting microbial enzymesEffective against various pathogens

Mechanism of Action

The mechanism of action of 3-(Prop-2-en-1-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Information:

  • Molecular Formula: Free base: C₇H₁₃N; Hydrochloride: C₇H₁₄ClN (based on CID 53417317) . Note: A conflicting molecular formula (C₉H₁₉Cl₂N₃O₂) is reported in , possibly due to a typographical error .
  • SMILES : C=CCC1CCNC1 .
  • CAS Number : 2031269-32-4 (hydrochloride form) .
  • Molecular Weight : 272.17 g/mol (reported in ; inconsistent with formula C₇H₁₄ClN, which calculates to ~147.65 g/mol) .

The compound is cataloged as part of pyrrolidine derivatives used in medicinal chemistry and organic synthesis.

Comparison with Structural Analogs

Pyrrolidine derivatives with substituents at the 3-position are widely explored for pharmacological and synthetic applications. Below is a comparative analysis of 3-(prop-2-en-1-yl)pyrrolidine hydrochloride and key analogs:

Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties/Applications Source
3-(Prop-2-en-1-yl)pyrrolidine HCl C₇H₁₄ClN 147.65 (calc.) Allyl (CH₂CH=CH₂) Synthetic intermediate; potential antihypertensive scaffolds (via thiazol-imine derivatives)
(2S)-2-[(Prop-2-yn-1-yloxy)methyl]pyrrolidine HCl C₈H₁₄ClNO 191.70 Propargyloxy-methyl (OCH₂C≡CH) Increased alkyne reactivity; potential for click chemistry
3-(Trifluoromethoxy)pyrrolidine HCl C₅H₉ClF₃NO 215.58 Trifluoromethoxy (OCF₃) Enhanced metabolic stability; electronegative substituent for receptor binding
3-(3-Ethylphenyl)-3-fluoropyrrolidine HCl C₁₂H₁₅ClFN 227.71 3-Ethylphenyl, fluorine Aromatic/fluorine effects on lipophilicity and bioactivity
4,4-Dimethylpyrrolidine-3-carboxylic acid C₇H₁₃NO₂ 143.18 (free acid) Carboxylic acid, dimethyl Chelating agent; precursor for peptidomimetics

Key Observations:

Trifluoromethoxy () and fluorine () substituents enhance metabolic stability and electronegativity, critical for drug design .

Pharmacological Relevance :

  • While 3-(prop-2-en-1-yl)pyrrolidine itself lacks direct pharmacological data, its structural motif is utilized in 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-thiazol-2-imines (). These compounds exhibit antihypertensive activity via angiotensin II receptor antagonism, with docking studies highlighting interactions involving the allyl moiety .

Physicochemical Properties: Lipophilicity: Allyl and aromatic substituents increase lipophilicity compared to polar groups (e.g., carboxylic acid in ), affecting membrane permeability and bioavailability .

Biological Activity

3-(Prop-2-en-1-yl)pyrrolidine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

1. Synthesis and Structural Characteristics

The synthesis of this compound involves a series of chemical reactions typically starting from pyrrolidine derivatives. The compound features a five-membered nitrogen-containing ring, which is crucial for its biological activity. The presence of an alkenyl group (prop-2-en-1-yl) enhances its reactivity and potential interactions with biological targets.

2. Biological Activity Overview

The biological activities of pyrrolidine derivatives, including this compound, can be attributed to their ability to interact with various biological targets such as enzymes, receptors, and proteins. This compound has been studied for its potential in the following areas:

  • Antimicrobial Activity : Preliminary studies indicate that pyrrolidine derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics .
  • Anticancer Properties : Research has shown that compounds with a pyrrolidine scaffold can possess anticancer activity. For instance, derivatives have demonstrated effectiveness against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells .

3. Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that modifications to the pyrrolidine ring and the substituents on it significantly affect its biological activity. Key findings include:

Modification Effect on Activity
Addition of alkyl groupsIncreases lipophilicity and membrane penetration
Substitution at the nitrogenAlters binding affinity to targets
Variation in the alkenyl chainImpacts stability and reactivity

These modifications can enhance or diminish the compound's efficacy against specific biological targets.

Case Study 1: Antimicrobial Evaluation

A study investigated the antimicrobial properties of various pyrrolidine derivatives, including this compound. The compound showed significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that this compound exhibited cytotoxic effects on MDA-MB-231 and HepG2 cell lines with IC50 values indicating moderate potency. Further molecular docking studies suggested that the compound binds effectively to key proteins involved in cancer progression .

5. Research Findings

Recent research highlights the versatility of pyrrolidine scaffolds in drug discovery:

  • Pyrrolidine as a Drug Scaffold : The pyrrolidine ring is among the most common non-aromatic nitrogen heterocycles in pharmaceuticals, appearing in numerous FDA-approved drugs due to its favorable pharmacokinetic properties .
  • Mechanism of Action : Studies suggest that compounds like this compound may exert their effects by modulating enzyme activity or interacting with cellular signaling pathways critical for tumor growth and microbial resistance .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 3-(prop-2-en-1-yl)pyrrolidine hydrochloride, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution and reduction steps. For example, analogous pyrrolidine derivatives are synthesized via reactions like allylation of pyrrolidine precursors followed by HCl salt formation. Optimization includes:

  • Temperature Control: Reactions are often conducted at 0–5°C to minimize side reactions (e.g., polymerization of allyl groups).
  • Catalyst Selection: Use of palladium catalysts for efficient coupling, as seen in the synthesis of Pacritinib intermediates .
  • Yield Improvement: Multi-step protocols (e.g., substitution → reduction → salification) achieve ~13% overall yield in similar compounds, emphasizing the need for intermediate purification .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies allyl protons (δ 5.1–5.8 ppm, multiplet) and pyrrolidine ring protons (δ 2.5–3.5 ppm). ¹⁹F NMR (if fluorinated analogs exist) resolves trifluoromethyl groups .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 148.08).
  • HPLC-PDA: Reverse-phase C18 columns (ACN/0.1% TFA buffer) assess purity (>98%) and detect impurities like unreacted pyrrolidine .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during X-ray structure determination of this compound?

Methodological Answer:

  • Data Collection: Use high-resolution synchrotron data (≤0.8 Å) to reduce noise.
  • Refinement Strategies:
    • SHELXL: Incorporates anisotropic displacement parameters and restraints for allyl group disorder. Twinning (common in pyrrolidine salts) is addressed using the TWIN/BASF commands .
    • Validation Tools: Check for overfitting using Rfree and enforce geometric constraints via the IUCr checkCIF .
  • Case Study: For a related pyrrolidine hydrochloride, SHELXL refinement reduced R1 from 0.12 to 0.05 by modeling rotational disorder in the allyl group .

Q. What strategies mitigate enantiomeric impurities in chiral this compound synthesis?

Methodological Answer:

  • Chiral Resolution: Use chiral auxiliaries (e.g., (S)-proline) or enzymatic resolution with lipases to separate enantiomers .
  • Dynamic Kinetic Resolution (DKR): Catalytic systems (e.g., Ru/Shvo catalyst) isomerize undesired enantiomers during synthesis .
  • Analytical Monitoring: Chiral HPLC (Chiralpak AD-H column, hexane/iPrOH) quantifies enantiomeric excess (ee >99%) .

Q. How can computational modeling guide the design of derivatives with enhanced stability or bioavailability?

Methodological Answer:

  • DFT Calculations: Predict protonation states (pKa ~8.5 for pyrrolidine) and optimize HCl salt stability .
  • Molecular Dynamics (MD): Simulate solvation effects (e.g., water/octanol partitioning) to estimate logP (~1.2) .
  • Docking Studies: Identify binding motifs for biological targets (e.g., kinase inhibitors) by modeling allyl-pyrrolidine interactions .

Q. What are the key challenges in scaling up synthesis while maintaining regioselectivity?

Methodological Answer:

  • Batch vs. Flow Chemistry: Continuous flow systems improve heat dissipation for exothermic allylation steps, reducing side products .
  • Byproduct Analysis: LC-MS identifies dimers (e.g., [2M+H]⁺ at m/z 295.15) from allyl group polymerization, mitigated by radical inhibitors (e.g., BHT) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.